molecular formula C10H7NO6 B14389969 4-Methoxy-7-nitro-1-benzofuran-2-carboxylic acid CAS No. 88220-78-4

4-Methoxy-7-nitro-1-benzofuran-2-carboxylic acid

Cat. No.: B14389969
CAS No.: 88220-78-4
M. Wt: 237.17 g/mol
InChI Key: AGUKMRAPRWWSMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-7-nitro-1-benzofuran-2-carboxylic acid typically involves the nitration of 4-methoxy-1-benzofuran-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7-position of the benzofuran ring .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve multi-step synthesis processes that include the preparation of intermediates, followed by cyclization and functional group modifications. These processes are optimized for high yield and purity, and may involve the use of catalysts and advanced reaction techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-7-nitro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methoxy-7-nitro-1-benzofuran-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-7-nitro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring system can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-7-nitro-1-benzofuran-2-carboxylic acid is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical reactivity and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

88220-78-4

Molecular Formula

C10H7NO6

Molecular Weight

237.17 g/mol

IUPAC Name

4-methoxy-7-nitro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H7NO6/c1-16-7-3-2-6(11(14)15)9-5(7)4-8(17-9)10(12)13/h2-4H,1H3,(H,12,13)

InChI Key

AGUKMRAPRWWSMB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(OC2=C(C=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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